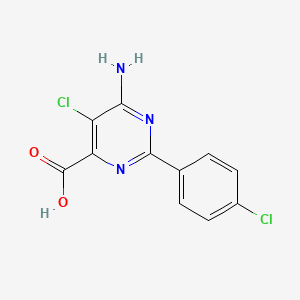

6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid

描述

6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid (CAS: 858955-38-1) is a pyrimidine derivative characterized by a chlorine atom at position 5, an amino group at position 6, and a 4-chlorophenyl substituent at position 2. Its carboxylic acid moiety at position 4 enhances polarity, making it a candidate for coordination chemistry or pharmaceutical applications. Industrial-grade purity (99%) and large-scale availability (25 kg/drum) suggest its utility in synthetic intermediates or active pharmaceutical ingredients (APIs) .

属性

IUPAC Name |

6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O2/c12-6-3-1-5(2-4-6)10-15-8(11(17)18)7(13)9(14)16-10/h1-4H,(H,17,18)(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNGRCNEIXJJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(C(=N2)N)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676909 | |

| Record name | 6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858955-38-1 | |

| Record name | 6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.

相似化合物的比较

5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid

- Key Differences: Cyclopropyl group at position 2 replaces the 4-chlorophenyl group; hydroxyl replaces the amino group at position 5.

- The hydroxyl group may lower basicity compared to the amino group, affecting solubility and hydrogen-bonding capacity .

6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid

4-[(4-Chlorophenyl)amino]-6-methyl-2-phenyl-pyrimidine-5-carboxylic acid

- Key Differences: Methyl group at position 6 and phenyl group at position 2; 4-chlorophenyl is attached via an amino linker.

- Implications: The methyl group increases hydrophobicity (higher logP), while the phenyl group may enhance stacking interactions in enzymatic pockets. The amino linker adds conformational flexibility .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | logP |

|---|---|---|---|---|

| 6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | 314.13 | 4-ClPh, NH₂, Cl, COOH | Moderate (polar solvents) | 2.1 |

| 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid | 230.63 | Cyclopropyl, OH, Cl, COOH | High (aqueous) | 1.3 |

| 6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | 243.67 | Cyclopropyl, NH₂, Cl, COOH | Moderate | 1.8 |

| 4-[(4-Chlorophenyl)amino]-6-methyl-2-phenyl-pyrimidine-5-carboxylic acid | 369.80 | Ph, 4-ClPh-NH, CH₃, COOH | Low (DMSO) | 3.5 |

Notes:

- The 4-chlorophenyl group in the target compound enhances lipophilicity compared to cyclopropyl analogs.

- Hydroxyl or amino groups at position 6 significantly influence aqueous solubility .

生物活性

6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid (CAS No. 858955-38-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. The compound's structure includes a pyrimidine ring substituted with amino and chloro groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is C11H7Cl2N3O2, with a molecular weight of 284.1 g/mol. It is characterized by the following physical properties:

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Antitumor Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antitumor activity. For instance, compounds related to this structure have shown effective inhibition against various cancer cell lines, including MCF-7 and MDA-MB-231 cells. The IC50 values for related compounds ranged from 0.87 to 12.91 μM, which are promising compared to the standard drug 5-Fluorouracil (IC50 values of 17.02 μM in MCF-7) .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and gastric disorders respectively . The inhibition of these enzymes can lead to therapeutic benefits in conditions such as Alzheimer's disease and urease-related infections.

Antibacterial Properties

In addition to its anticancer effects, this compound displays antibacterial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit bacterial growth effectively, suggesting its potential use as an antibacterial agent .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies indicate that related pyrimidine derivatives do not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg . This suggests a favorable safety profile, but further toxicological studies are necessary to confirm these findings.

Case Studies

- Anticancer Activity Study : A study published in MDPI demonstrated that specific pyrimidine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing selectivity and potency against cancer cells .

- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory effects of various pyrimidine derivatives, including those similar to this compound. The results showed promising inhibition rates for AChE and urease, indicating potential therapeutic applications .

常见问题

Q. Optimization Strategies :

- Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) vs. copper (e.g., CuI) to improve yield and reduce by-products.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to non-polar alternatives .

- Temperature Control : Stepwise heating (e.g., 80–120°C) minimizes decomposition of sensitive intermediates .

How can researchers confirm the structural integrity and purity of this compound?

Q. Basic Characterization Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons for chlorophenyl groups at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 323.01 for C₁₁H₈Cl₂N₃O₂) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. Advanced Methods :

- X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., chlorophenyl groups at ~12–86°) to confirm stereoelectronic effects .

- Thermogravimetric Analysis (TGA) : Assess thermal stability for material science applications .

What are the key structural features influencing this compound’s biological activity, and how do analogs compare?

Q. Structure-Activity Relationships (SAR) :

- Chlorophenyl Group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .

- Carboxylic Acid : Facilitates hydrogen bonding with target enzymes (e.g., dihydrofolate reductase in antibacterial assays) .

- Amino Group at Position 6 : Modulates electronic effects, influencing binding affinity .

Q. Analog Comparisons :

How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values)?

Q. Advanced Analysis Framework :

Assay Conditions : Compare buffer pH, incubation time, and cell lines used (e.g., HEK293 vs. HeLa may show divergent responses) .

Solubility Factors : Use co-solvents (DMSO ≤0.1%) to ensure consistent compound dissolution .

Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to explain in vitro-in vivo discrepancies .

Crystallographic Data : Confirm active conformation (e.g., intramolecular H-bonding between amino and carboxyl groups affecting bioavailability) .

What computational methods are recommended for predicting this compound’s reactivity and target interactions?

Q. Methodological Approaches :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina with protein databases (e.g., PDB ID 1DHF for DHFR inhibition studies) to simulate binding modes .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

How can synthetic by-products be minimized during large-scale production?

Q. Process Chemistry Strategies :

- Catalyst Recycling : Immobilize Pd/Cu on silica to reduce metal leaching and improve turnover .

- Flow Chemistry : Continuous flow systems enhance mixing and temperature control, reducing side reactions (e.g., over-chlorination) .

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR probes to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。